1-chloro-4-ethynylbenzene molecular weight and formula
1-chloro-4-ethynylbenzene molecular weight and formula
An In-Depth Technical Guide to 1-Chloro-4-ethynylbenzene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1-chloro-4-ethynylbenzene, a pivotal intermediate in advanced materials science and pharmaceutical development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, handling, and application, grounded in established chemical principles. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule.
Core Molecular Profile and Physicochemical Characteristics
1-Chloro-4-ethynylbenzene, also known as (4-chlorophenyl)acetylene, is an aromatic compound distinguished by a para-substituted chlorine atom and an ethynyl (acetylenic) group. This unique bifunctionality—an electron-withdrawing halogen and a reactive terminal alkyne—makes it a highly valuable building block for creating complex molecular architectures through various cross-coupling reactions.
The chlorine atom modulates the electronic properties of the phenyl ring, while the terminal alkyne provides a reactive handle for carbon-carbon bond formation, most notably in Sonogashira, Suzuki, and click chemistry reactions.[1]
Molecular Structure
The planar structure of 1-chloro-4-ethynylbenzene is fundamental to its role in creating conjugated systems for optoelectronic materials.
Caption: Molecular structure of 1-chloro-4-ethynylbenzene.
Physicochemical Data Summary
The properties of 1-chloro-4-ethynylbenzene dictate its handling, storage, and reaction conditions. Its low flash point and melting point are critical considerations for laboratory safety and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Cl | [2][3][4] |
| Molecular Weight | 136.58 g/mol | [1][3][5] |
| CAS Number | 873-73-4 | [2][3][6] |
| Appearance | White to yellow or pale brown crystalline solid/mass | [4] |
| Melting Point | 45-47 °C (lit.) | [7] |
| Boiling Point | 79-82 °C at 23 mmHg | [1][4][5] |
| Density | 1.24 g/cm³ at 50 °C | [4][8] |
| Flash Point | 10 °C (closed cup) | [4][8] |
| Solubility | Insoluble in water. Soluble in acetone, chloroform, DMF, DMSO, ethanol, ethyl acetate, THF, and toluene. | [4][8] |
| InChI Key | LFZJRTMTKGYJRS-UHFFFAOYSA-N | [2][3] |
Synthesis Protocol: A Validated Approach
The synthesis of 1-chloro-4-ethynylbenzene is commonly achieved via a palladium-catalyzed Sonogashira-Hagihara coupling reaction, followed by a deprotection step. This method is favored for its high yields and functional group tolerance. We will detail a robust protocol adapted from established procedures.[8]
Rationale for Method Selection
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the direct formation of a C(sp²)-C(sp) bond. The choice of a protected alkyne, such as 3-methyl-1-butyn-3-ol, is a critical experimental design choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under aerobic conditions. The subsequent deprotection under basic conditions is a clean and efficient way to reveal the required terminal alkyne.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-chloro-4-ethynylbenzene.
Detailed Step-by-Step Protocol
Materials:
-
4-chloroiodobenzene
-
3-methyl-1-butyn-3-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (anhydrous)
-
Toluene
-
Sodium hydroxide (NaOH), powdered
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 4-chloroiodobenzene (1.0 eq), 3-methyl-1-butyn-3-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and anhydrous triethylamine.
-
Catalyst Addition: Stir the mixture for 15 minutes to ensure homogeneity. Add copper(I) iodide (0.04 eq). An immediate precipitate may form.
-
Coupling Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Initial Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salt precipitate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess triethylamine.
-
Deprotection: Dissolve the resulting crude residue in toluene. Add powdered sodium hydroxide (2.0 eq).
-
Heating: Heat the mixture to reflux and maintain for 4 hours. The deprotection reaction cleaves the acetone protecting group.
-
Final Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-chloro-4-ethynylbenzene.
Core Applications in Drug Development and Materials Science
The utility of 1-chloro-4-ethynylbenzene stems from its ability to participate in reactions that build molecular complexity.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The aryl-alkyne motif is present in numerous biologically active molecules. This compound serves as a rigid scaffold to which other pharmacophores can be attached. Its defined geometry is crucial for optimizing ligand-receptor binding interactions.[1]
Building Block for Organic Electronics
In materials science, 1-chloro-4-ethynylbenzene is extensively used in Sonogashira coupling reactions to synthesize conjugated polymers and oligomers.[1] These materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid, linear structure imparted by the ethynyl group promotes π-stacking and efficient charge transport.
General Experimental Workflow: Sonogashira Cross-Coupling
The following diagram illustrates a typical workflow where 1-chloro-4-ethynylbenzene is used as a coupling partner.
Caption: A typical experimental workflow using 1-chloro-4-ethynylbenzene.
Safety, Handling, and Storage
Proper handling of 1-chloro-4-ethynylbenzene is non-negotiable due to its hazardous properties. The compound is a flammable solid and an irritant.[3]
Hazard Identification and Mitigation
The primary hazards necessitate stringent safety protocols. The low flash point means ignition sources must be eliminated from the work area. Its irritant nature requires the use of appropriate personal protective equipment (PPE).
| GHS Hazard Statement | Classification | Mitigation Measures |
| H228 | Flammable solid, Category 1 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[3] |
| H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile). Wash skin thoroughly after handling.[3] |
| H319 | Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles.[3] |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area, preferably in a chemical fume hood.[3] |
Rationale for Storage Conditions
-
Refrigeration (2-8°C): Low temperatures slow the rate of potential decomposition or polymerization of the reactive alkyne group, ensuring long-term stability.[4][8]
-
Sealed in Dry Conditions/Under Inert Gas: The compound is sensitive to air and moisture. The copper catalyst often used in its subsequent reactions can be deactivated by oxygen, and the terminal alkyne can undergo undesired side reactions. Storing under nitrogen or argon prevents this.
-
Light Sensitivity: Like many aromatic compounds, it can be light-sensitive, potentially leading to degradation.[4][8] Storage in an amber vial or in the dark is recommended.
Conclusion
1-Chloro-4-ethynylbenzene is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure and predictable reactivity in cross-coupling reactions allow for the rational design of complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for any researcher aiming to leverage its full potential safely and effectively.
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ChemBK. 1-chloro-4-ethynylbenzene. ChemBK Database. [Link]
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MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank. [Link]
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Carl ROTH. Safety Data Sheet: Chlorobenzene. Carl ROTH. [Link]
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